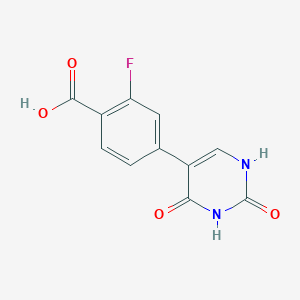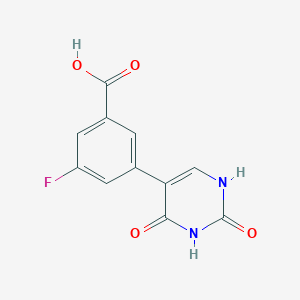
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-Cl-MOP-DHP) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to changes in the biochemical and physiological responses of the body. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a low solubility in water, which can limit its use in certain laboratory experiments.
Direcciones Futuras
The potential future directions for 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into the mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to a better understanding of its effects on the body. Additionally, further research into the synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its synthesis and purification. Finally, further research into the solubility of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process that involves the reaction of 5-chloro-2-methoxyphenol with 2,4-dihydroxypyrimidine in aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The product is then isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties, and has been used in the study of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAWODPFFUKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)










![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)